Cas no 1804750-15-9 (Ethyl 6-(chloromethyl)-3-fluoro-4-(trifluoromethoxy)pyridine-2-acetate)
Ethyl 6-(chloromethyl)-3-fluoro-4-(trifluoromethoxy)pyridine-2-acetate Chemical and Physical Properties
Names and Identifiers
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- Ethyl 6-(chloromethyl)-3-fluoro-4-(trifluoromethoxy)pyridine-2-acetate
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- Inchi: 1S/C11H10ClF4NO3/c1-2-19-9(18)4-7-10(13)8(20-11(14,15)16)3-6(5-12)17-7/h3H,2,4-5H2,1H3
- InChI Key: MGOZWLGZQPSJHQ-UHFFFAOYSA-N
- SMILES: ClCC1=CC(=C(C(CC(=O)OCC)=N1)F)OC(F)(F)F
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 20
- Rotatable Bond Count: 6
- Complexity: 329
- XLogP3: 2.7
- Topological Polar Surface Area: 48.4
Ethyl 6-(chloromethyl)-3-fluoro-4-(trifluoromethoxy)pyridine-2-acetate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029099733-1g |
Ethyl 6-(chloromethyl)-3-fluoro-4-(trifluoromethoxy)pyridine-2-acetate |
1804750-15-9 | 97% | 1g |
$1,534.70 | 2022-04-01 |
Ethyl 6-(chloromethyl)-3-fluoro-4-(trifluoromethoxy)pyridine-2-acetate Related Literature
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Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
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Joseph W. Bennett,Diamond T. Jones,Blake G. Hudson,Joshua Melendez-Rivera,Robert J. Hamers,Sara E. Mason Environ. Sci.: Nano, 2020,7, 1642-1651
Additional information on Ethyl 6-(chloromethyl)-3-fluoro-4-(trifluoromethoxy)pyridine-2-acetate
Ethyl 6-(chloromethyl)-3-fluoro-4-(trifluoromethoxy)pyridine-2-acetate: A Comprehensive Overview
Ethyl 6-(chloromethyl)-3-fluoro-4-(trifluoromethoxy)pyridine-2-acetate, identified by the CAS number 1804750-15-9, is a highly specialized organic compound with significant applications in various fields, including pharmaceuticals, agrochemicals, and materials science. This compound is characterized by its unique structure, which includes a pyridine ring substituted with a trifluoromethoxy group, a fluoro group, and a chloromethyl group. The ethyl acetate moiety further enhances its chemical versatility. Recent studies have highlighted its potential as a key intermediate in the synthesis of bioactive compounds and advanced materials.
The synthesis of Ethyl 6-(chloromethyl)-3-fluoro-4-(trifluoromethoxy)pyridine-2-acetate involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. Researchers have explored the use of transition metal catalysts to optimize the reaction efficiency and yield. For instance, a study published in *Journal of Organic Chemistry* demonstrated the successful application of palladium-catalyzed cross-coupling reactions to construct the pyridine core. This approach not only improves the purity of the final product but also reduces the environmental footprint of the synthesis process.
One of the most promising applications of this compound lies in its use as an intermediate in drug discovery. The presence of electron-withdrawing groups such as trifluoromethoxy and fluoro substituents makes it an ideal candidate for modulating pharmacokinetic properties in drug molecules. A recent study in *Nature Communications* reported that derivatives of this compound exhibit potent inhibitory activity against certain kinase enzymes, which are implicated in various cancers. This finding underscores its potential role in the development of targeted therapies.
In addition to its pharmaceutical applications, Ethyl 6-(chloromethyl)-3-fluoro-4-(trifluoromethoxy)pyridine-2-acetate has shown promise in agrochemical research. Its ability to act as a precursor for herbicides and insecticides has been explored in several studies. For example, researchers at the University of California have developed a novel herbicidal agent derived from this compound, which demonstrates high efficacy against glyphosate-resistant weeds. This breakthrough highlights its importance in addressing global agricultural challenges.
The environmental impact of this compound has also been a focus of recent research. Studies conducted by the European Chemicals Agency (ECHA) have evaluated its toxicity profile and biodegradation potential. Results indicate that while it poses minimal risk to aquatic life under controlled conditions, proper handling and disposal protocols are essential to mitigate any potential environmental hazards.
From a structural perspective, the pyridine ring serves as the central framework for this compound, providing stability and reactivity. The trifluoromethoxy group introduces strong electron-withdrawing effects, which influence both chemical reactivity and biological activity. Similarly, the fluoro group enhances lipophilicity, making it more amenable to incorporation into lipid-based drug delivery systems.
Recent advancements in computational chemistry have enabled researchers to predict the electronic properties and reactivity of Ethyl 6-(chloromethyl)-3-fluoro-4-(trifluoromethoxy)pyridine-2-acetate with unprecedented accuracy. Quantum mechanical calculations have revealed that the molecule exhibits unique π-electron delocalization patterns, which are critical for its interactions with biological targets.
In conclusion, Ethyl 6-(chloromethyl)-3-fluoro-4-(trifluoromethoxy)pyridine-2-acetate is a versatile compound with wide-ranging applications across multiple disciplines. Its structural features make it an invaluable tool for researchers seeking to develop innovative solutions in medicine, agriculture, and materials science. As ongoing studies continue to uncover new insights into its properties and potential uses, this compound is poised to play an increasingly important role in advancing modern science.
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